

Thermochemical Properties of 2-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butanethiol**

Cat. No.: **B122982**

[Get Quote](#)

This technical guide provides a comprehensive overview of the thermochemical data for **2-butanethiol**, intended for researchers, scientists, and professionals in drug development. The information is compiled from established sources, with a focus on quantitative data, experimental methodologies, and the relationships between different thermochemical properties.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of **2-butanethiol**. The data is primarily sourced from the NIST Chemistry WebBook and Cheméo, which compile and evaluate experimental results.[\[1\]](#)

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	State	Value	Units	Reference
Standard Enthalpy of Formation (Δ_fH°)	Liquid	-156.3 ± 0.8	kJ/mol	Hubbard et al., 1958[2]
Standard Enthalpy of Formation (Δ_fH°)	Gas	-118.0	kJ/mol	Calculated
Standard Gibbs Free Energy of Formation (Δ_fG°)	Gas	-38.39 ± 0.19	kcal/mol	McCullough et al., 1958[3]

Table 2: Molar Heat Capacity and Entropy

Property	State	Temperature (K)	Value	Units	Reference
Molar Heat Capacity (C_p)	Liquid	298.15	185.3	J/mol·K	McCullough et al., 1958[3]
Molar Heat Capacity (C_p)	Ideal Gas	298.15	134.5	J/mol·K	McCullough et al., 1958[3]
Standard Molar Entropy (S°)	Liquid	298.15	258.4	J/mol·K	McCullough et al., 1958[3]
Standard Molar Entropy (S°)	Ideal Gas	298.15	371.2	J/mol·K	McCullough et al., 1958[3]

Table 3: Phase Change and Combustion Data

Property	Transition	Value	Units	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	Liquid to Gas	38.3	kJ/mol	McCullough et al., 1958[3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	Solid to Liquid	6.48	kJ/mol	McCullough et al., 1958[3]
Standard Enthalpy of Combustion ($\Delta_{\text{c}}H^\circ$)	Liquid	-2950.4 ± 0.7	kJ/mol	Hubbard et al., 1958[2]
Normal Boiling Point (T _b)	-	357.7	K	Cheméo
Melting Point (T _m)	-	133.2	K	Cheméo

Experimental Protocols

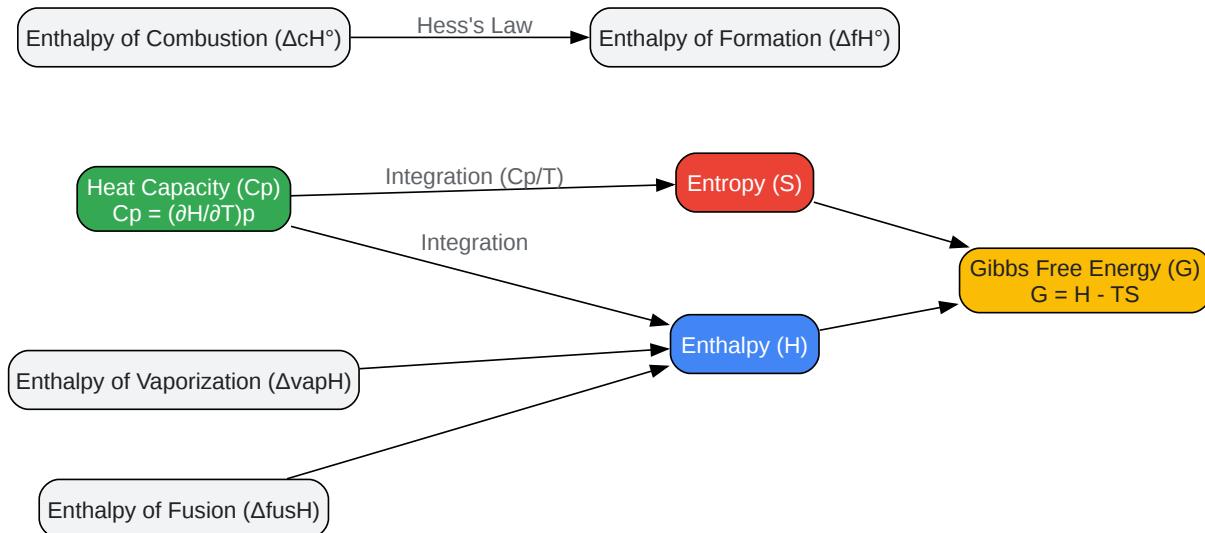
The majority of the critically evaluated thermochemical data for **2-butanethiol** originates from the experimental work of McCullough, Finke, et al. (1958) and Hubbard, Good, and Waddington (1958).[2][3] The following is a summary of the experimental methodologies employed in these seminal studies.

Low-Temperature Calorimetry (McCullough, Finke, et al., 1958)

The heat capacity of **2-butanethiol** was measured from 12 K to 307 K for the solid and liquid phases, and for the vapor phase from 346 K to 453 K.[3]

- Apparatus: A platinum resistance thermometer and a platinum-rhodium thermocouple were used in an adiabatic calorimeter. The sample of **2-butanethiol** was placed in a copper vessel, which was surrounded by an adiabatic shield. The temperature of the shield was maintained to be as close as possible to the temperature of the calorimeter vessel to minimize heat exchange with the surroundings.

- Procedure: A known amount of electrical energy was supplied to the sample, and the resulting temperature increase was measured. The heat capacity was then calculated from the energy input and the temperature change. For the determination of the enthalpy of fusion, the energy required to melt the sample at its triple point was measured. The enthalpy of vaporization was determined by measuring the heat required to vaporize a known mass of the liquid at a constant temperature.[3]


Combustion Calorimetry (Hubbard, Good, and Waddington, 1958)

The standard enthalpy of combustion of liquid **2-butanethiol** was determined using a rotating-bomb calorimeter.[2]

- Apparatus: A platinum-lined, rotating-bomb calorimeter was used. The rotation of the bomb ensured complete combustion and a uniform final state of the combustion products. The calorimeter was submerged in a water bath of known heat capacity to measure the heat released during the combustion.
- Procedure: A weighed sample of **2-butanethiol** was sealed in a glass ampoule and placed in the bomb, which was then pressurized with oxygen. The sample was ignited, and the temperature rise of the water bath was measured. The heat of combustion was calculated from the temperature change and the heat capacity of the calorimeter system. The final products of combustion for an organosulfur compound like **2-butanethiol** are carbon dioxide, water, and sulfuric acid.[2]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical relationships between the primary thermochemical quantities of **2-butanethiol** and the experimentally determined values.

[Click to download full resolution via product page](#)

Caption: Logical flow from experimentally measured thermochemical data to fundamental properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Thermochemical Properties of 2-Butanethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122982#thermochemical-data-for-2-butanethiol\]](https://www.benchchem.com/product/b122982#thermochemical-data-for-2-butanethiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com